4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde
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Overview
Description
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . The compound features a furan ring attached to a cyclohexane ring with two ketone groups and an aldehyde group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Attachment to Cyclohexane Ring: The furan ring is then attached to a cyclohexane ring through a series of reactions, such as aldol condensation or Michael addition.
Introduction of Functional Groups: The ketone and aldehyde groups are introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-(furan-2-yl)-2,6-dioxocyclohexanecarboxylic acid
Reduction: 4-(furan-2-yl)-2,6-dihydroxycyclohexanecarbaldehyde
Substitution: Halogenated or nitrated derivatives of the furan ring
Scientific Research Applications
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes, such as cell signaling or metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative with an aldehyde group, used as a precursor for various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with hydroxymethyl and aldehyde groups, known for its applications in the production of bio-based materials.
Uniqueness
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
92132-91-7 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c12-6-8-9(13)4-7(5-10(8)14)11-2-1-3-15-11/h1-3,6-8H,4-5H2 |
InChI Key |
SSANUYXFMPOACI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(C1=O)C=O)C2=CC=CO2 |
Origin of Product |
United States |
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